

Historical literature review on the discovery of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-5-nitro-1*H*-indole-2-carboxylic acid

Cat. No.: B2916882

[Get Quote](#)

An In-Depth Technical Guide to the Historical Literature on the Discovery of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid and its derivatives represent a cornerstone in the edifice of heterocyclic chemistry, with profound implications for medicinal chemistry and drug development.^{[1][2]} This guide provides a comprehensive historical review of the discovery and synthesis of this pivotal molecular scaffold. We will traverse the seminal synthetic routes, from the classical Fischer and Reissert syntheses to modern adaptations, elucidating the chemical logic and experimental nuances that have driven the evolution of this field. This document is intended to serve as an in-depth technical resource, offering not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform contemporary research and development.

The Dawn of Indole Chemistry: A Prelude to Carboxylic Acid Derivatives

The story of indole chemistry is intrinsically linked to the study of the dye indigo.^{[3][4]} In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.^{[3][4]} This

foundational work laid the groundwork for the exploration of the indole nucleus. Subsequently, the late 19th century witnessed a burgeoning interest in synthesizing substituted indoles, driven by the desire to understand the structure of natural products and to create novel dyestuffs.^[3] It was within this fervent period of chemical exploration that the first methods for the synthesis of indole-2-carboxylic acids were developed.

The Fischer Indole Synthesis: An Enduring Classic for 2,3-Substituted Indoles

In 1883, Emil Fischer developed what is now one of the oldest and most reliable methods for synthesizing substituted indoles.^{[3][5][6]} While the direct synthesis of indole itself can be problematic using this method, it is exceptionally well-suited for generating indoles with substitutions at the 2- and/or 3-positions.^[3] The synthesis of indole-2-carboxylic acid via the Fischer method involves the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.^[3]

Mechanistic Causality of the Fischer Indole Synthesis

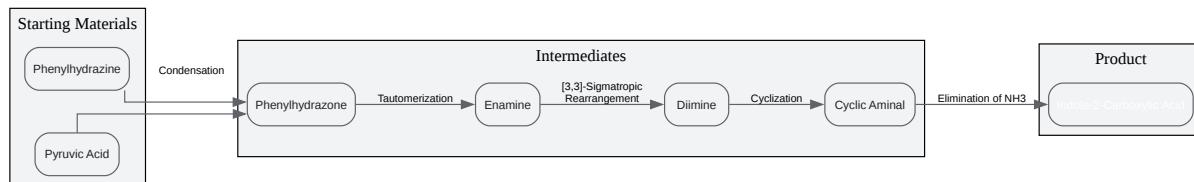
The Fischer indole synthesis is a testament to the elegance of acid-catalyzed rearrangements. The reaction proceeds through a series of well-defined steps, each with a clear chemical rationale.^{[6][7]}

- **Hydrazone Formation:** The initial step is the condensation of an arylhydrazine with a carbonyl compound (in this case, pyruvic acid) to form a hydrazone. This is a standard reaction between a primary amine derivative and a ketone or aldehyde.
- **Tautomerization and [3][3]-Sigmatropic Rearrangement:** The hydrazone then tautomerizes to its enamine form. This is a crucial step as it sets the stage for the key bond-forming event: a [3][3]-sigmatropic rearrangement, analogous to the Cope rearrangement.^[7] This rearrangement forms a new carbon-carbon bond and breaks the N-N bond of the hydrazine.
- **Aromatization and Cyclization:** The resulting diimine intermediate readily aromatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.

- Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia to form the final, energetically favorable aromatic indole ring.[6]

Experimental Protocol: Fischer Synthesis of Indole-2-Carboxylic Acid

The following is a generalized protocol based on the classical Fischer indole synthesis for indole-2-carboxylic acid.


Materials:

- Phenylhydrazine
- Pyruvic acid
- Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride)[6]
- Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

- Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine in the chosen solvent. Cool the solution in an ice bath. Slowly add an equimolar amount of pyruvic acid to the cooled solution with stirring. The phenylhydrazone of pyruvic acid will precipitate.
- Isolation of Hydrazone (Optional but Recommended): Filter the precipitated phenylhydrazone, wash with a small amount of cold solvent, and dry. This purification step often leads to a cleaner final product.
- Cyclization: Add the dried phenylhydrazone to a flask containing the acid catalyst. The choice of catalyst and reaction temperature is crucial and often requires optimization. For example, heating in polyphosphoric acid at 100-140°C is a common condition.
- Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into a beaker of ice water. The crude indole-2-carboxylic acid will precipitate. Filter the solid, wash thoroughly with water to remove the acid catalyst, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Diagram of the Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: The Fischer indole synthesis pathway.

The Reissert Indole Synthesis: A Complementary Approach

In 1897, Arnold Reissert reported another powerful method for the synthesis of indole-2-carboxylic acids.^[8] The Reissert synthesis provides an alternative route, particularly useful when the starting materials for the Fischer synthesis are not readily available or when different substitution patterns are desired. The core of this synthesis is the reductive cyclization of an o-nitrophenylpyruvate derivative.^[8]

Mechanistic Rationale of the Reissert Indole Synthesis

The Reissert synthesis is a two-stage process, each with a distinct chemical transformation.

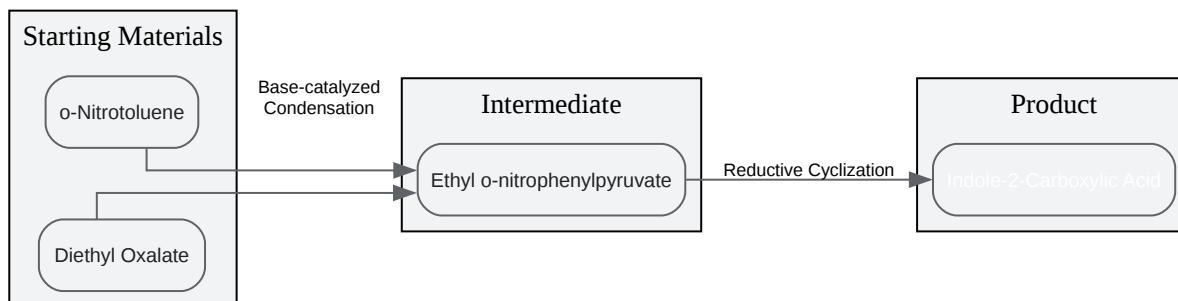
- Condensation: The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate.^[8] The base (typically sodium ethoxide or the stronger potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene, which is acidic due to the electron-withdrawing nitro group. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

- Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. A reducing agent, such as zinc in acetic acid or ferrous sulfate and ammonia, reduces the nitro group to an amino group.[8][9][10] The newly formed amino group then undergoes a rapid intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid.[9][10]

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

The following is a generalized protocol for the Reissert indole synthesis.

Materials:


- o-Nitrotoluene
- Diethyl oxalate
- Base (e.g., sodium ethoxide or potassium ethoxide)
- Absolute ethanol
- Reducing agent (e.g., zinc dust, ferrous sulfate heptahydrate)
- Acetic acid or aqueous ammonia

Procedure:

- Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the base in absolute ethanol. To this, slowly add a mixture of o-nitrotoluene and diethyl oxalate. The reaction is typically heated to reflux for several hours.
- Isolation of Pyruvate: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with dilute acid to precipitate the ethyl o-nitrophenylpyruvate, which is then filtered, washed, and dried.

- Reductive Cyclization: In a separate flask, suspend the ethyl o-nitrophenylpyruvate in a suitable solvent (e.g., acetic acid or ethanol/water). Add the reducing agent portion-wise while monitoring the temperature. The reaction is often exothermic.
- Work-up and Isolation: Once the reduction is complete, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated, and the crude indole-2-carboxylic acid is precipitated by adjusting the pH. The product is then collected by filtration and recrystallized.

Diagram of the Reissert Indole Synthesis

[Click to download full resolution via product page](#)

Caption: The Reissert indole synthesis pathway.

Comparative Analysis of Classical Syntheses

Feature	Fischer Indole Synthesis	Reissert Indole Synthesis
Discovery Year	1883[5]	1897[8]
Key Precursors	Phenylhydrazine, Pyruvic Acid	o-Nitrotoluene, Diethyl Oxalate
Key Transformation	[3][3]-Sigmatropic Rearrangement[7]	Reductive Cyclization[8]
Catalyst/Reagent	Acid (Brønsted or Lewis)[5]	Base, then Reducing Agent[8]
Advantages	High reliability, wide substrate scope	Good for specific substitution patterns
Limitations	May be problematic for indole itself[3]	Requires strongly electron-withdrawing group

The Enduring Legacy and Modern Relevance of Indole-2-Carboxylic Acids

The discovery of these classical synthetic routes opened the door to a vast and diverse world of indole chemistry. Indole-2-carboxylic acid is not merely a synthetic curiosity but a valuable building block in the development of a wide array of bioactive molecules.[2] Its derivatives have found applications as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

Modern synthetic chemistry continues to build upon the foundations laid by Fischer and Reissert. Newer methods, such as those developed by Leimgruber and Batcho, offer more efficient and higher-yielding pathways to substituted indoles.[3] Furthermore, advancements in catalytic systems, including palladium-catalyzed cross-coupling reactions, have expanded the toolkit for constructing the indole nucleus.[6][11]

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1] Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it a perennial favorite in drug discovery campaigns.[2] For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy.[12][13]

Conclusion

The historical journey of the discovery of indole-2-carboxylic acids is a compelling narrative of scientific inquiry and ingenuity. The pioneering work of Fischer and Reissert provided the chemical community with robust and versatile tools for the synthesis of this important heterocyclic scaffold. Their mechanistic insights and experimental protocols have not only stood the test of time but also continue to inspire the development of new and improved synthetic methodologies. For researchers in the pharmaceutical and chemical sciences, a deep understanding of this history is not just an academic exercise but a source of practical knowledge and creative inspiration for the design and synthesis of the next generation of indole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA08320A [pubs.rsc.org]
- To cite this document: BenchChem. [Historical literature review on the discovery of indole-2-carboxylic acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2916882#historical-literature-review-on-the-discovery-of-indole-2-carboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com